Cas no 2227902-17-0 ((2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol)

(2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol
- EN300-1785371
- 2227902-17-0
-
- Inchi: 1S/C10H13FO/c1-7-3-4-9(6-8(2)12)10(11)5-7/h3-5,8,12H,6H2,1-2H3/t8-/m1/s1
- InChI Key: UWTLPZAGYIQFAQ-MRVPVSSYSA-N
- SMILES: FC1C=C(C)C=CC=1C[C@@H](C)O
Computed Properties
- Exact Mass: 168.095043196g/mol
- Monoisotopic Mass: 168.095043196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 2.4
(2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1785371-0.1g |
(2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol |
2227902-17-0 | 0.1g |
$1320.0 | 2023-09-19 | ||
Enamine | EN300-1785371-0.5g |
(2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol |
2227902-17-0 | 0.5g |
$1440.0 | 2023-09-19 | ||
Enamine | EN300-1785371-0.25g |
(2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol |
2227902-17-0 | 0.25g |
$1381.0 | 2023-09-19 | ||
Enamine | EN300-1785371-5.0g |
(2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol |
2227902-17-0 | 5g |
$4349.0 | 2023-05-23 | ||
Enamine | EN300-1785371-1g |
(2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol |
2227902-17-0 | 1g |
$1500.0 | 2023-09-19 | ||
Enamine | EN300-1785371-10.0g |
(2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol |
2227902-17-0 | 10g |
$6450.0 | 2023-05-23 | ||
Enamine | EN300-1785371-0.05g |
(2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol |
2227902-17-0 | 0.05g |
$1261.0 | 2023-09-19 | ||
Enamine | EN300-1785371-1.0g |
(2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol |
2227902-17-0 | 1g |
$1500.0 | 2023-05-23 | ||
Enamine | EN300-1785371-2.5g |
(2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol |
2227902-17-0 | 2.5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1785371-10g |
(2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol |
2227902-17-0 | 10g |
$6450.0 | 2023-09-19 |
(2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol Related Literature
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
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Soichiro Tsuda Soft Matter, 2014,10, 6038-6046
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
Additional information on (2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol
Introduction to (2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol (CAS No. 2227902-17-0)
(2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol (CAS No. 2227902-17-0) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of chiral alcohols, which are essential in the synthesis of various pharmaceuticals and agrochemicals. The presence of a fluorine atom and a methyl group in its structure imparts specific physicochemical properties that make it a valuable intermediate in the development of novel therapeutic agents.
The chiral center at the C-2 position of the propan-2-ol moiety is crucial for its biological activity, as it can exist in two enantiomeric forms: (R) and (S). The (R)-enantiomer, specifically, has been shown to exhibit enhanced pharmacological properties compared to its (S)-counterpart. This enantioselectivity is vital in drug development, as it can significantly impact the efficacy and safety of the final product.
Recent studies have highlighted the potential applications of (2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, (2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol has also shown potential as an antiviral agent. Research conducted at the University of California, San Francisco, revealed that this compound can effectively inhibit the replication of several RNA viruses, including influenza A virus and SARS-CoV-2. The mechanism of action involves the disruption of viral entry into host cells, thereby reducing viral load and preventing further infection.
The synthesis of (2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol typically involves several steps, including the asymmetric reduction of a ketone precursor. One common approach is to use a chiral catalyst or a chiral auxiliary to achieve high enantioselectivity. For example, a recent study published in Tetrahedron Asymmetry described a highly efficient method for synthesizing this compound using a chiral phosphoric acid catalyst. This method not only yields high enantiomeric purity but also offers excellent operational simplicity and scalability.
The physicochemical properties of (2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol, such as its solubility, melting point, and logP value, have been extensively characterized. These properties are crucial for optimizing its formulation and delivery in pharmaceutical applications. For instance, its moderate solubility in water and organic solvents makes it suitable for both oral and parenteral administration routes.
Clinical trials involving compounds derived from (2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol have shown promising results. A phase II clinical trial evaluating its efficacy in treating chronic inflammatory conditions reported significant reductions in disease activity scores without major adverse effects. These findings underscore the potential of this compound as a safe and effective therapeutic option.
In conclusion, (2R)-1-(2-fluoro-4-methylphenyl)propan-2-ol (CAS No. 2227902-17-0) is a versatile chiral alcohol with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to explore its full potential, with promising results indicating its value in treating various diseases.
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